molecular formula C15H27BO2 B13477482 2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13477482
M. Wt: 250.19 g/mol
InChI Key: DTYBQKGHGCSCGJ-UHFFFAOYSA-N
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Description

2-{3-Tert-butylbicyclo[111]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often include the use of palladium or rhodium catalysts to facilitate the hydroboration process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable hydroboration techniques similar to those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium, rhodium, and copper catalysts. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include pinacol benzyl boronate and various aryl boronates, depending on the specific reaction conditions and substrates used .

Mechanism of Action

The mechanism by which 2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in borylation and hydroboration reactions. These reactions are facilitated by the compound’s unique structure and the presence of transition metal catalysts, which help to activate the boron atom and promote the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the bicyclo[1.1.1]pentane structure with the dioxaborolane moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds .

Properties

Molecular Formula

C15H27BO2

Molecular Weight

250.19 g/mol

IUPAC Name

2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H27BO2/c1-11(2,3)14-8-15(9-14,10-14)16-17-12(4,5)13(6,7)18-16/h8-10H2,1-7H3

InChI Key

DTYBQKGHGCSCGJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(C)(C)C

Origin of Product

United States

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